![B1578388 AZ7328](/img/new.no-structure.jpg)
AZ7328
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Description
AZ7328 is a potent and selective AKT inhibitor. This compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of this compound correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. This compound can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Scientific Research Applications
Bladder Cancer Treatment
A significant body of research has focused on the efficacy of AZ7328 in bladder cancer models. One study demonstrated that this compound inhibited proliferation and AKT substrate phosphorylation in bladder cancer cell lines in a concentration-dependent manner. Notably, the presence of activating PIK3CA mutations was correlated with increased sensitivity to this compound treatment. The combination of this compound with mTOR inhibitors like rapamycin enhanced its cytostatic effects, suggesting a potential therapeutic strategy for patients with PIK3CA mutant bladder cancers .
Study Parameters | Findings |
---|---|
Cell Lines Tested | 12 human bladder cancer cell lines |
Key Mutations | PIK3CA mutations correlated with sensitivity |
Combination Therapy | Enhanced effects when combined with mTOR inhibitors |
Induction of Autophagy
Research indicates that this compound can induce autophagy as a cytoprotective response to AKT inhibition. In several bladder cancer cell lines, this compound treatment resulted in increased levels of LC3, a marker for autophagosome formation. When combined with chemical autophagy inhibitors, apoptosis was induced in some cell lines, highlighting the dual role of this compound in both promoting autophagy and potentially leading to cell death under specific conditions .
Prostate Cancer Applications
This compound has also been investigated in prostate cancer models. In a study involving PTEN-positive and PTEN-negative prostate cancer cell lines, this compound demonstrated significant reductions in cell viability, particularly among stem-like cancer cells. The results indicated that this compound could be effective against aggressive forms of prostate cancer that exhibit resistance to conventional therapies .
Cell Line Type | Response to this compound |
---|---|
PTEN-positive | Reduced viability |
PTEN-negative | Significant sensitivity |
Case Study 1: Bladder Cancer
In a preclinical study involving bladder cancer cell lines with varying mutational profiles:
- Objective : To evaluate the effects of this compound on proliferation and apoptosis.
- Results : this compound inhibited proliferation across all tested lines but had minimal effects on apoptosis when used alone. However, combining it with autophagy inhibitors led to increased apoptosis in cells exhibiting drug-induced autophagy .
Case Study 2: Prostate Cancer
A clinical investigation assessed the impact of this compound on patient-derived epithelial cancer cultures:
Properties
IUPAC Name |
NONE |
---|---|
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ7328; AZ-7328; AZ 7328. |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.